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Thalidomide-O-acetamido-PEG5-C2-Br

Catalog No.
S15358961
CAS No.
M.F
C25H32BrN3O10
M. Wt
614.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-O-acetamido-PEG5-C2-Br

Product Name

Thalidomide-O-acetamido-PEG5-C2-Br

IUPAC Name

N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C25H32BrN3O10

Molecular Weight

614.4 g/mol

InChI

InChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32)

InChI Key

FTRCQHAIWIUTKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr

Thalidomide-O-acetamido-PEG5-C2-Br is a chemically modified derivative of thalidomide, which is known for its complex structure and biological activity. The compound features a phthalimide ring and a glutarimide ring, characteristic of thalidomide, along with a polyethylene glycol (PEG) moiety that enhances its solubility and bioavailability. The molecular formula of Thalidomide-O-acetamido-PEG5-C2-Br is C28H37N3O13C_{28}H_{37}N_{3}O_{13}, with a molecular weight of approximately 623.6 g/mol .

, primarily nucleophilic substitutions and esterifications. The PEG chain is typically introduced through a reaction involving activated PEG derivatives, allowing for the formation of stable linkages with the thalidomide core. The bromine atom in the compound suggests potential for further functionalization through nucleophilic substitution reactions, where it can react with various nucleophiles to form new compounds .

Thalidomide and its derivatives, including Thalidomide-O-acetamido-PEG5-C2-Br, exhibit significant biological activities, particularly in oncology and immunology. The primary mechanism of action involves the modulation of the immune system and inhibition of tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to interact with cereblon, an E3 ubiquitin ligase, which mediates the degradation of specific proteins involved in cancer progression . This compound's unique structure may enhance its efficacy and specificity compared to other thalidomide derivatives.

The synthesis of Thalidomide-O-acetamido-PEG5-C2-Br can be achieved through several methods:

  • Nucleophilic Substitution: This involves reacting thalidomide with an acetamido-PEG derivative under basic conditions to form the desired compound.
  • Esterification: The reaction between thalidomide and an activated PEG derivative can yield the ester linkage necessary for solubility improvements.
  • Bromination: The introduction of bromine can be performed using brominating agents on specific sites within the thalidomide structure to create reactive sites for further modifications .

Thalidomide-O-acetamido-PEG5-C2-Br has potential applications in:

  • Cancer Therapy: Its ability to modulate immune responses and target specific pathways makes it suitable for treating various malignancies.
  • Autoimmune Diseases: The compound may help in managing conditions like lupus or rheumatoid arthritis due to its immunomodulatory effects.
  • Drug Delivery Systems: The PEG component enhances solubility and bioavailability, making it a candidate for targeted drug delivery systems .

Studies on Thalidomide-O-acetamido-PEG5-C2-Br indicate that it interacts primarily with cereblon, which plays a crucial role in its therapeutic effects. Through binding to cereblon, this compound can induce the degradation of specific transcription factors that are pivotal in cancer cell survival and proliferation. Further interaction studies are essential to elucidate its full pharmacological profile and potential off-target effects .

Thalidomide-O-acetamido-PEG5-C2-Br shares structural similarities with several other compounds derived from thalidomide:

Compound NameStructural FeaturesUnique Aspects
LenalidomideSimilar core structure; additional side chainsEnhanced potency against multiple myeloma
PomalidomideModified thalidomide with improved efficacyGreater selectivity for cereblon
Thalidomide-O-carboxylic acidContains a carboxylic acid groupDifferent solubility profile

Thalidomide-O-acetamido-PEG5-C2-Br is unique due to its PEGylation, which significantly enhances its solubility and potential bioavailability compared to traditional thalidomide derivatives. This modification may lead to improved pharmacokinetic properties and therapeutic outcomes in clinical applications .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

613.12711 g/mol

Monoisotopic Mass

613.12711 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-11-2024

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